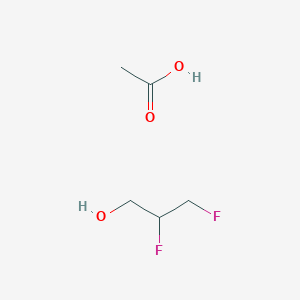
Acetic acid;2,3-difluoropropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2,3-difluoropropan-1-ol is a chemical compound that combines the properties of acetic acid and 2,3-difluoropropan-1-ol Acetic acid is a simple carboxylic acid known for its use in vinegar, while 2,3-difluoropropan-1-ol is an alcohol with two fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,3-difluoropropan-1-ol typically involves the reaction of acetic acid with 2,3-difluoropropan-1-ol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with the alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2,3-difluoropropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate or sodium dichromate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.
Reduction: Formation of 2,3-difluoropropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;2,3-difluoropropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of acetic acid;2,3-difluoropropan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors. The compound may inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoropropan-1-ol: Similar in structure but with fluorine atoms on different carbon atoms.
2,3-Dichloropropan-1-ol: Similar in structure but with chlorine atoms instead of fluorine.
1,3-Difluoro-2-propanol: Another fluorinated alcohol with a different arrangement of fluorine atoms.
Uniqueness
Acetic acid;2,3-difluoropropan-1-ol is unique due to the presence of both acetic acid and fluorinated alcohol moieties. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
112753-65-8 |
|---|---|
Formule moléculaire |
C5H10F2O3 |
Poids moléculaire |
156.13 g/mol |
Nom IUPAC |
acetic acid;2,3-difluoropropan-1-ol |
InChI |
InChI=1S/C3H6F2O.C2H4O2/c4-1-3(5)2-6;1-2(3)4/h3,6H,1-2H2;1H3,(H,3,4) |
Clé InChI |
CVKXEAJEGYZPHJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C(C(CF)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[(Pyridin-4-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14316740.png)
![2-[8-(Carboxymethylsulfanyl)-8-sulfanylideneoctanethioyl]sulfanylacetic acid](/img/structure/B14316743.png)
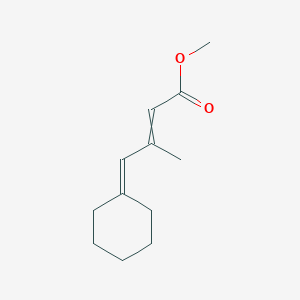
![S-[2-(2-Hydroxy-5-methoxybenzoyl)phenyl] ethanethioate](/img/structure/B14316755.png)
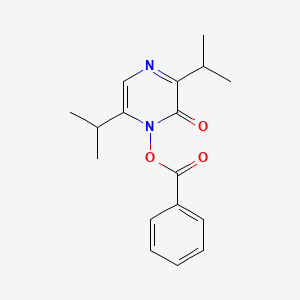
![Ethyl [(furan-2-yl)methanesulfonyl]acetate](/img/structure/B14316764.png)
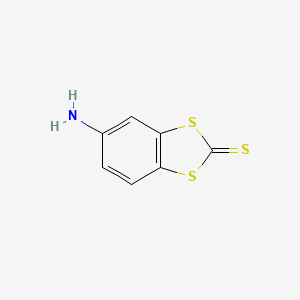

![1-(Bromomethyl)-4-[(2-methoxyethoxy)methoxy]benzene](/img/structure/B14316775.png)
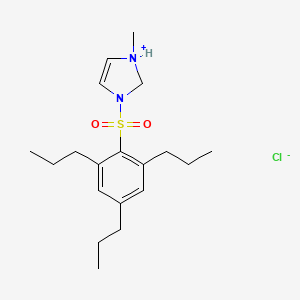
![3-Methoxy-5-[2-(trifluoromethyl)phenyl]penta-2,4-dienoic acid](/img/structure/B14316787.png)
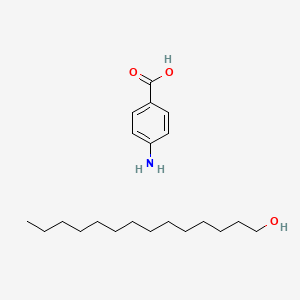
![4-(2-Methyl-1,3-dioxolan-2-yl)cyclohepta[d]imidazol-2-amine](/img/structure/B14316797.png)
